molecular formula C16H25N3O2 B11802524 tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11802524
M. Wt: 291.39 g/mol
InChI Key: FOFZFTIESPVZQT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with an amino (-NH₂) and methyl (-CH₃) group at positions 6 and 4, respectively. The pyridine moiety is linked to a piperidine ring, which is further functionalized with a tert-butyl carboxylate group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-9-14(17)18-10-12(11)13-7-5-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,17,18)

InChI Key

FOFZFTIESPVZQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

General Procedure and Optimization

A representative protocol from describes the synthesis of tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate (Compound 11f) via Suzuki coupling. Here, 3-bromo-5-(trifluoromethyl)pyridine (0.25 mmol) reacts with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol) under palladium catalysis. The reaction proceeds in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C for 12 hours, followed by extraction with ethyl acetate and column chromatography (20% EtOAc/hexane).

Key Data:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Yield: 99% (isolated as white solid)

  • Characterization: HRMS (C₁₈H₂₆O₄N) confirmed [M+H]+ at 320.1856.

For the target compound, adapting this method would require substituting the boronic ester with tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and using 3-bromo-6-amino-4-methylpyridine as the electrophilic partner.

Photoredox Catalysis for C–N Bond Formation

Recent advances in photoredox catalysis offer a sustainable alternative for constructing aromatic amines. Patent CN108558792B and ChemicalBook detail a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using visible light-mediated cross-coupling, which can be adapted for piperidine analogs.

Reaction Mechanism and Conditions

The method involves irradiating a mixture of 2-aminopyridine, tert-butyl piperazine-1-carboxylate, acridine photocatalyst (0.1 equiv), and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv) in dichloroethane under oxygen atmosphere. Blue LED light (450 nm) drives the reaction over 10 hours, achieving 95% yield after column chromatography.

Adaptation for Target Compound:

  • Replace piperazine with tert-butyl piperidine-1-carboxylate.

  • Use 3-bromo-4-methylpyridin-6-amine as the aminopyridine component.

  • Expected Challenges: Steric hindrance from the piperidine’s 2-substituent may necessitate longer reaction times or higher catalyst loading.

While not directly cited for the target compound, J-Stage reports the use of Mitsunobu reactions to couple hydroxylated pyridines with Boc-protected piperidines. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was alkylated with 5-hydroxypyridine-2-carboxylic acid using DIAD and PPh₃, yielding ether-linked products in 85% yield.

Application to Amino-Methylpyridine Systems

To synthesize this compound:

  • Protect 6-amino-4-methylpyridin-3-ol with Boc anhydride.

  • Perform Mitsunobu coupling with tert-butyl piperidine-1-carboxylate.

  • Deprotect the Boc group under acidic conditions (e.g., TFA/CH₂Cl₂).

Advantages:

  • High regioselectivity.

  • Mild conditions compatible with acid-sensitive groups.

Boc Protection/Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting amines during multi-step syntheses. As demonstrated in, Boc₂O reacts with pyridinols in THF using DMAP as a catalyst, achieving near-quantitative protection. For the target compound, this strategy would involve:

  • Boc protection of 6-amino-4-methylpyridin-3-ol.

  • Coupling with piperidine derivatives via aforementioned methods.

  • Final deprotection using HCl in dioxane or TFA.

Optimization Insights:

  • Solvent: THF > DCM due to better solubility of Boc₂O.

  • Catalyst: DMAP (1 mol%) reduces reaction time to 2 hours.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Suzuki-Miyaura Coupling50–99%Pd catalyst, 80°C, 12 hHigh yields, scalableRequires inert atmosphere, costly catalyst
Photoredox Catalysis85–95%Blue LED, O₂, 25°C, 10 hMild, metal-freeSpecialized equipment, solvent purity
Mitsunobu Reaction70–85%DIAD/PPh₃, 0°C to RTRegioselective, no byproductsLimited to hydroxylated substrates
Boc Protection>90%Boc₂O, DMAP, THF, 0°C to RTRapid, high efficiencyAcid-sensitive intermediates require care

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound 1 : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Heterocycle: Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound. Pyrrolidine introduces increased ring strain and reduced conformational flexibility compared to piperidine. Substituents: Iodo (-I) and methoxy (-OCH₃) groups on pyridine vs. amino and methyl in the target. The electron-withdrawing iodine and electron-donating methoxy groups alter electronic properties and reactivity.
  • Implications : The iodine substituent may enhance halogen bonding in drug-receptor interactions, while the methoxy group could improve metabolic stability .
Compound 2 : tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Key Differences: Heterocycle: Pyrazine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen). Pyrazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity. Substituents: Chloro (-Cl) at position 6 vs. amino and methyl in the target.
  • Implications : Pyrazine derivatives are often used in antimalarial and antiviral agents due to their enhanced polarity .
Compound 3 : tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
  • Key Differences: Heterocycle: Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine. Pyrimidine is a common motif in nucleic acid analogs and kinase inhibitors. Substituents: Chloro and methylthio (-SCH₃) groups vs. amino and methyl in the target. Methylthio introduces steric bulk and sulfur-based reactivity.
  • Implications : The methylthio group may enhance hydrophobic interactions in enzyme-binding pockets .
Compound 4 : tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
  • Key Differences: Substituents: Cyclopropylamino group on pyrimidine vs. amino on pyridine in the target. The cyclopropane ring adds steric constraints and metabolic stability.
  • Implications : Cyclopropyl groups are often used to improve pharmacokinetic profiles by reducing oxidative metabolism .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Potential Applications
Target Compound Not Provided Not Provided Pyridine + Piperidine -NH₂, -CH₃ Kinase inhibitors, CNS agents
Compound 1 C₁₆H₂₃IN₂O₃ 418.28 Pyridine + Pyrrolidine -I, -OCH₃ Halogen-bonding therapeutics
Compound 2 C₁₄H₂₀ClN₃O₂ 297.78 Pyrazine + Piperidine -Cl Antimalarials, antivirals
Compound 3 C₁₆H₂₅ClN₄O₂S 396.91 Pyrimidine + Piperidine -Cl, -SCH₃ Enzyme inhibitors
Compound 4 C₁₈H₂₉N₅O₂ 347.45 Pyrimidine + Piperidine Cyclopropylamino Metabolic-stable drug candidates

Biological Activity

tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_2

Pharmacological Properties

1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular, a study highlighted that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

2. Cholinesterase Inhibition
Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have demonstrated significant cholinesterase inhibition, which is crucial for enhancing cholinergic transmission in the brain .

3. Multi-targeted Approaches
Some studies have focused on the design of multifunctional ligands targeting multiple pathways involved in disease progression, particularly Alzheimer’s disease. These compounds not only inhibit cholinesterases but also show promise in preventing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Nitrogen Atoms : The presence of cationic nitrogen atoms is essential for selectivity and inhibition properties.
  • Alkyl Substituents : The addition of alkyl groups can enhance the binding affinity to target proteins.
  • Pyridine Ring Modifications : Variations in the pyridine ring can significantly affect the compound's biological profile and potency.

Case Studies

StudyFindings
Study on Piperidine DerivativesEvaluated anticancer effects on FaDu cellsCompounds showed superior cytotoxicity compared to bleomycin
Neurodegenerative Disease ResearchInvestigated cholinesterase inhibitionHighlighted potential for Alzheimer’s treatment through multi-targeting
Structure-Activity Relationship AnalysisAnalyzed various piperidine structuresIdentified key structural features contributing to biological activity

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling tert-butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate?

  • Methodological Answer :

  • Respiratory and Eye Protection : Wear NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Safety goggles and face shields are mandatory due to potential eye irritation .
  • Fire Safety : Use dry chemical or CO₂ extinguishers for fires. Evacuate non-essential personnel and ensure firefighters wear self-contained breathing apparatus (SCBA) and flame-retardant clothing .
  • Storage Stability : Store in a cool, dry environment away from strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Q. What is the typical synthetic route for this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Core Formation : React 6-amino-4-methylpyridine-3-carbaldehyde with a piperidine derivative under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the piperidine-pyridine backbone.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C .

  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers ensure compound stability during storage?

  • Methodological Answer :

  • Environmental Control : Store at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis of the Boc group.
  • Compatibility Testing : Avoid contact with oxidizing agents (e.g., HNO₃) by conducting compatibility assays using differential scanning calorimetry (DSC) to detect exothermic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, optimize the reductive amination step by adjusting solvent polarity (e.g., switching from methanol to THF) to stabilize intermediates .
  • High-Throughput Screening : Test 96-well plate arrays with varied catalysts (e.g., Pd/C vs. Raney Ni), temperatures (20–80°C), and reaction times (2–24 hours) to identify optimal parameters .

Q. How to resolve contradictions in reported synthesis methods (e.g., conflicting solvent systems)?

  • Methodological Answer :

  • Systematic Replication : Repeat published protocols (e.g., DCM vs. acetonitrile as solvents) while monitoring reaction progress via TLC or LC-MS. Compare yields and impurity profiles.
  • Mechanistic Analysis : Use NMR to track intermediates. For example, if Boc protection fails in acetonitrile, investigate solvent basicity’s impact on deprotonation efficiency .

Q. What advanced techniques validate the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to measure reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts.
  • In Situ Characterization : Employ X-ray absorption spectroscopy (XAS) to monitor metal-ligand interactions during catalysis, ensuring the Boc group remains intact .

Data Contradiction Analysis

Q. How to address discrepancies in reported physical properties (e.g., melting point variations)?

  • Methodological Answer :

  • Purity Assessment : Analyze batches via HPLC to rule out impurities (e.g., residual solvents) affecting melting points.
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms, which may explain melting point differences .

Safety and Compliance

Q. What regulatory guidelines apply to this compound’s use in academic research?

  • Methodological Answer :

  • GHS Compliance : Although not classified under GHS, adhere to OSHA standards (29 CFR 1910.1200) for labeling and hazard communication.
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration, following EPA guidelines (40 CFR 261) for non-halogenated waste .

Experimental Design

Q. How to design a scalable synthesis protocol for multi-gram quantities?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry to enhance heat/mass transfer during Boc protection, reducing reaction time from 12 hours to 2 hours .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate formation .

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